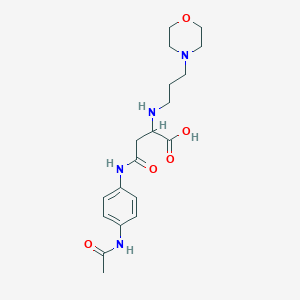
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'Compound A' and is being studied for its ability to modulate the activity of certain proteins in the body.
Mecanismo De Acción
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide works by inhibiting the activity of certain PKC isoforms. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can potentially modulate various cellular processes and pathways, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can modulate various biochemical and physiological processes in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide in lab experiments is its potential therapeutic properties. It has been shown to have promising results in various scientific research studies for its ability to modulate the activity of certain proteins in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can be toxic to certain cells at high concentrations, making it important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the research and development of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of PKC isoforms. Another direction is the investigation of the potential therapeutic applications of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop appropriate safety measures for its use in lab experiments.
Métodos De Síntesis
The synthesis of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 3-(4-fluorophenyl)prop-2-enoyl chloride with 3-mercapto-1-propanenitrile. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide has shown promising results in scientific research for its potential therapeutic properties. It has been studied for its ability to modulate the activity of certain proteins in the body, such as the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can inhibit the activity of certain PKC isoforms, making it a potential candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-12-4-1-11(2-5-12)3-6-13(18)17-14(9-16)7-8-19-10-14/h1-6H,7-8,10H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGTFGCFFDYOV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(C#N)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


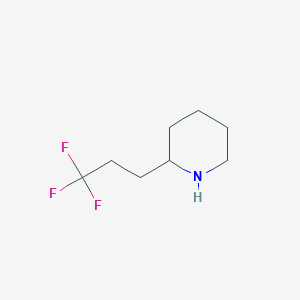
![2-oxo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2H-chromene-3-carboxamide](/img/structure/B2448713.png)
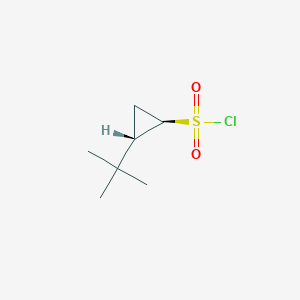
![Methyl 2-[4,5-dimethoxy-2-(methylsulfamoyl)phenyl]acetate](/img/structure/B2448717.png)


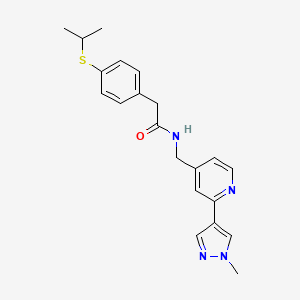

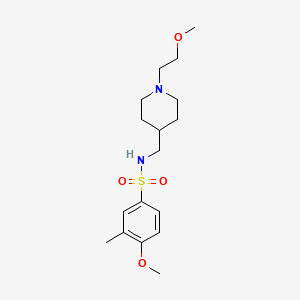
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)
